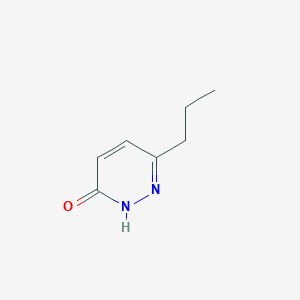

6-Propylpyridazin-3(2H)-one

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

93269-64-8 |

|---|---|

分子式 |

C7H10N2O |

分子量 |

138.17 g/mol |

IUPAC 名称 |

3-propyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-4-5-7(10)9-8-6/h4-5H,2-3H2,1H3,(H,9,10) |

InChI 键 |

WGYQCWCCWDHOBW-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=NNC(=O)C=C1 |

产品来源 |

United States |

Synthetic Strategies for 6 Propylpyridazin 3 2h One and Its Derivatives

Classical and Contemporary Synthetic Pathways

The synthesis of pyridazinone derivatives, including 6-propylpyridazin-3(2H)-one, can be achieved through a variety of classical and modern synthetic protocols. These methods often involve multi-step sequences that allow for the controlled construction of the target molecule with desired substitutions.

Multi-Step Synthesis Protocols for Pyridazinones

The preparation of pyridazinone derivatives frequently involves multi-step synthetic sequences. A common strategy begins with the Friedel-Crafts acylation of a substituted benzene (B151609) with an anhydride (B1165640), such as dimethyl maleic anhydride, to form a lactol. The olefinic center in the lactol can then be reduced, followed by treatment with hydrazine (B178648) to yield a dihydropyridazinone. iglobaljournal.com Another versatile approach involves the reaction of γ-keto acids or their corresponding esters with hydrazine or its derivatives. iglobaljournal.com For instance, the synthesis of 6-substituted-3(2H)-pyridazinones can be initiated by the hydrolysis of 3-chloro-6-substitutedpyridazines in glacial acetic acid. fabad.org.tr The resulting pyridazinone can then be further functionalized. fabad.org.tr

A multi-step synthesis for 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives starts with the formation of benzoyl propanoic acid derivatives via the reaction of succinic anhydride and a substituted benzene. These intermediates then react with hydrazine hydrate (B1144303) to form the 4,5-dihydro-3(2H)-pyridazinone ring. researchgate.net Subsequent hydrolysis can lead to the corresponding 6-substituted-3(2H)-pyridazinone. researchgate.net Similarly, a sequence involving the condensation of 3,6-dichloropyridazine (B152260) with the sodium salt of benzyl (B1604629) cyanide, followed by hydrolysis and coupling with alkyl halides, has been used to synthesize 2-alkyl 6-substituted pyridazin-3(2H)-ones. nih.gov

| Starting Material | Key Intermediates | Final Product Type |

| Substituted benzene and dimethyl maleic anhydride | Lactol, dihydropyridazinone | Pyridazinone derivatives iglobaljournal.com |

| γ-keto acid/ester and hydrazine | - | 6-substituted pyridazinones iglobaljournal.com |

| 3-Chloro-6-substitutedpyridazine | 6-substituted-3(2H)-pyridazinone | Functionalized pyridazinones fabad.org.tr |

| Succinic anhydride and substituted benzene | Benzoyl propanoic acid, 4,5-dihydro-3(2H)-pyridazinone | 6-Aryl-3(2H)-pyridazinones researchgate.net |

| 3,6-Dichloropyridazine and benzyl cyanide | Pyridazinone acetonitrile | 2-Alkyl 6-substituted pyridazin-3(2H)-ones nih.gov |

Core Pyridazinone Ring Formation Methodologies

The central feature of these synthetic strategies is the construction of the pyridazinone heterocyclic ring. Several reliable methods have been developed for this purpose, with condensation reactions and the use of furanone intermediates being particularly prominent.

A cornerstone of pyridazinone synthesis is the condensation reaction of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. sphinxsai.com This approach is widely applicable and allows for the introduction of various substituents onto the pyridazinone ring. A prevalent method involves the reaction of γ-keto acids or γ-keto esters with hydrazine hydrate or substituted hydrazines. iglobaljournal.comresearchgate.net This cyclocondensation reaction directly furnishes the pyridazinone core.

The versatility of this method is demonstrated by its use in synthesizing a wide array of pyridazinone analogues. For example, the reaction of appropriate γ-keto acids with hydrazine is a common route to prepare compounds with substituents at the 6-position. iglobaljournal.com Similarly, the condensation of maleic acid derivatives with hydrazines is a versatile method for producing pyridazinediones. iglobaljournal.com The reaction conditions can be tuned, and the choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N-2 position of the pyridazinone ring. nih.gov

The synthesis of bis-pyridazinone derivatives can also be achieved through the cyclocondensation of a diacid with hydrazine hydrate. iglobaljournal.com Furthermore, the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol (B145695) leads to the formation of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. mdpi.com

| Dicarbonyl Precursor | Hydrazine Derivative | Product Type |

| γ-keto acid/ester | Hydrazine hydrate/Substituted hydrazine | 6-Substituted pyridazinones iglobaljournal.com |

| Maleic acid derivatives | Hydrazines | Pyridazinediones iglobaljournal.com |

| Diacid | Hydrazine hydrate | Bis-pyridazinones iglobaljournal.com |

| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine hydrate | 4,6-Disubstituted pyridazinones mdpi.com |

Furanone derivatives serve as valuable precursors for the synthesis of pyridazinones through ring transformation reactions. nih.govekb.eg Specifically, 2(3H)-furanones can be converted into pyridazinone derivatives, offering an alternative and effective synthetic route. nih.govbenthamscience.com The reaction of 3,4,5-trichloro-2(5H)-furanone with hydrazine derivatives in aqueous acidic solutions at elevated temperatures can yield 4,5-dihalogeno-3(2H)-pyridazinones in good yields. mdpi.com

This ring transformation is a powerful tool for accessing functionalized pyridazinones. For example, the reaction of 2(3H)-furanones with hydrazine hydrate can be used to synthesize various pyridazinone derivatives. nih.gov This method has been employed to prepare compounds that were subsequently evaluated for their biological activities. nih.gov The versatility of furanones as synthons for pyridazinones highlights their importance in heterocyclic chemistry. ekb.eg

| Furanone Derivative | Reagent | Resulting Heterocycle |

| 3,4,5-trichloro-2(5H)-furanone | Hydrazine derivatives | 4,5-Dihalogeno-3(2H)-pyridazinone mdpi.com |

| 2(3H)-furanones | Hydrazine hydrate | Pyridazinone derivatives nih.gov |

Introduction of the 6-Propyl Substituent

Once the pyridazinone core is established, the introduction of specific substituents, such as a propyl group at the C-6 position, is a crucial step in the synthesis of the target molecule. This is typically achieved through various alkylation strategies.

Alkylation reactions are fundamental for introducing alkyl groups onto the pyridazinone ring, at both the nitrogen (N-2) and carbon (C-6) positions. sphinxsai.com N-alkylation of the pyridazinone ring is a common strategy to introduce diversity into the molecular structure. For example, 6-substituted-3(2H)-pyridazinones can be reacted with ethyl chloroacetate (B1199739) or ethyl 3-bromopropionate in the presence of a base like potassium carbonate to yield N-2-alkylated products. fabad.org.tr Similarly, N-alkylation with various alkyl halides can be performed on the pyridazinone scaffold. lookchem.com

Modification at the C-6 position is also a key synthetic manipulation. researchgate.net While direct alkylation at C-6 can be challenging, strategies often involve building the pyridazinone ring with the desired C-6 substituent already in place, for instance, by starting with a γ-keto acid that contains the propyl group. Alternatively, functional group transformations on a pre-existing substituent at the C-6 position can be employed. The pyridazine (B1198779) ring can react with alkyl halides in the presence of a base to furnish monoquaternary salts, and the position of alkylation is influenced by existing substituents on the ring. sphinxsai.com

| Position | Alkylating Agent | Reaction Conditions | Product |

| N-2 | Ethyl chloroacetate | K2CO3, acetone | N-2-ethoxycarbonylmethyl pyridazinone fabad.org.tr |

| N-2 | Ethyl 3-bromopropionate | K2CO3, acetone | N-2-ethoxycarbonylethyl pyridazinone fabad.org.tr |

| N-2 | Alkyl halides | Base | N-2-alkyl pyridazinone lookchem.com |

| C-6 | (Pre-installed) | Cyclocondensation of propyl-containing γ-keto acid | 6-Propylpyridazinone |

Regioselective and Stereoselective Synthesis Considerations

The synthesis of pyridazinone derivatives often involves the cyclization of dicarbonyl compounds with hydrazine. The regioselectivity of this reaction is a critical consideration, particularly when unsymmetrical precursors are used, as it dictates the final position of substituents on the heterocyclic ring. For instance, the reaction of a 1,4-ketoacid with a substituted hydrazine can potentially lead to two different regioisomers. The specific outcome is influenced by factors such as the nature of the substituents, the reaction conditions, and the type of catalyst employed.

One-pot, three-component reactions have been developed for the regioselective synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones. researchgate.net These reactions, which combine arylglyoxals, alkyl 2-cyanoacetates, and hydrazine hydrate in water, demonstrate high regioselectivity. researchgate.net Similarly, a regioselective one-pot synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates has been achieved in water, highlighting the potential to control isomer formation in aqueous media. growingscience.com

Stereoselectivity becomes important when chiral centers are present in the starting materials or are formed during the synthesis. Methods that allow for the stereospecific or enantio-retained synthesis are highly valued. For example, catalyst-free [3+3] annulation reactions have been developed that proceed with high stereospecificity, preserving the stereochemistry of the starting materials in the final product. rsc.org While not specific to this compound, these principles of controlling regio- and stereochemistry are fundamental to the synthesis of complex pyridazinone structures. rsc.orgnih.gov

Oxidative Transformations for Carbonyl Functionality

Oxidative reactions are crucial for introducing or modifying the carbonyl group in the pyridazinone ring or for creating the necessary precursors. The synthesis of pyridazin-3(2H)-ones often starts from precursors that are subsequently oxidized. For example, the initial synthesis of pyridazinones by Fischer involved the cyclization of a phenylhydrazone of levulinic acid, followed by an oxidation step. researchgate.net

A common strategy involves the dehydrogenation of a dihydropyridazinone ring to form the aromatic pyridazinone. This can be achieved using reagents like bromine in acetic acid. scispace.com Another approach is the oxidation of an adjacent carbon to form a carbonyl group. For instance, α-oxidation of carbonyl compounds, including ketones and esters, can be achieved using molecular oxygen with various catalysts, a process that could be adapted to create dicarbonyl precursors for pyridazinone synthesis. thieme-connect.de The I2/DMSO system has also been reported as an effective mediator for various oxidative transformations, including the synthesis of pyridazinone derivatives through oxidative cross-coupling reactions. rsc.org This system can facilitate the in-situ generation of glyoxal (B1671930) intermediates from methyl ketones, which then react to form the pyridazinone core. rsc.org

| Oxidation Method | Reagents/Catalyst | Application |

| Dehydrogenation | Bromine/Acetic Acid | Aromatization of dihydropyridazinone ring. scispace.com |

| α-Oxidation | Molecular Oxygen, Metal Catalysts (e.g., Palladium, Copper) | Introduction of hydroxyl or keto groups alpha to a carbonyl. thieme-connect.de |

| Oxidative Coupling | I2/DMSO | Synthesis of pyridazinones from methyl ketones and hydrazines. rsc.org |

Advanced Synthetic Methodologies

Modern organic synthesis emphasizes efficiency, atom economy, and the use of novel technologies to drive reactions. The synthesis of pyridazinones has benefited significantly from these advancements.

One-Pot Synthetic Approaches for Pyridazinone Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. wu.ac.th Several one-pot methods for synthesizing pyridazinone derivatives have been reported. A notable example involves the reaction of substituted acetophenones with glyoxylic acid and hydrazine in a heating reactor, which saves on solvents and purification steps of intermediates. wu.ac.th

Another efficient one-pot approach utilizes a recyclable heterogeneous catalyst, HY-zeolite, for the synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, resulting in high yields and short reaction times. researchgate.net Three-component reactions in water have also proven effective for the regioselective synthesis of highly functionalized pyridazinones, such as 4-cyano-6-aryl-3(2H)-pyridazinones. researchgate.net These methods represent a greener and more efficient alternative to traditional multi-step syntheses. wu.ac.thwu.ac.th

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. tandfonline.comacs.org This technique has been successfully applied to the synthesis of various pyridazinone derivatives. tandfonline.com For example, the cyclization of 5-amino-4-hydroxy-3(2H)-pyridazinone with carboxylic acid derivatives to form fused oxazolo[4,5-d]pyridazinone systems is significantly enhanced by microwave irradiation. scispace.com

Microwave heating has also been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 6-chloropyridazinones with arylboronic acids. acs.orgnih.gov This method allows for the rapid synthesis of 6-aryl pyridazinones in moderate to good yields with reaction times as short as 30 minutes. acs.orgnih.gov The use of microwave irradiation often leads to cleaner reactions and reduces the need for harsh reaction conditions. tandfonline.comtandfonline.com

| Reaction Type | Key Features | Reference |

| Cyclization | Formation of fused pyridazinone heterocycles; reduced reaction time. | scispace.com |

| Suzuki-Miyaura Coupling | Synthesis of 6-aryl pyridazinones from 6-chloro precursors; rapid (30 min), good yields. | acs.orgnih.gov |

| General Synthesis | Preparation of various pyridazine and pyridazinone derivatives; efficient and simple. | tandfonline.comtandfonline.com |

Metal-Catalyzed Coupling Reactions (e.g., Ruthenium-Catalyzed Alkenylation)

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are common, ruthenium catalysts offer unique reactivity. nih.govresearchgate.net Ruthenium-catalyzed C-H activation and subsequent alkenylation provide a direct method for introducing alkenyl groups onto the pyridazinone scaffold. rsc.orgmdpi.com

For example, ruthenium complexes can catalyze the oxidative alkenylation of N-aryl pyridazinediones with acrylates, leading to the formation of complex, fused indazole derivatives. rsc.org Research has also demonstrated the ruthenium-catalyzed switchable N-H/C-H alkenylation of 6-phenyl dihydropyridazinones with alkynes, allowing for selective functionalization at either the nitrogen or carbon atom depending on the reaction conditions. bjmu.edu.cnacs.org These methods enable the construction of complex molecular architectures from simple precursors through efficient C-H functionalization. mdpi.com

Friedel-Crafts Acylation in Pyridazinone Synthesis

Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds and is a cornerstone in the synthesis of many pyridazinone backbones. biomedpharmajournal.org The typical procedure involves the acylation of an aromatic or heteroaromatic compound with an acid anhydride, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. biomedpharmajournal.orgscholarsresearchlibrary.com This reaction produces a γ-keto acid intermediate. scispace.comresearchgate.net

This γ-keto acid is then cyclized by reacting it with hydrazine hydrate or a substituted hydrazine to form the 4,5-dihydropyridazin-3(2H)-one ring. scispace.comresearchgate.netnih.gov This two-step sequence is a widely used and reliable method for preparing 6-aryl or 6-alkyl pyridazinones. For example, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization with hydrazine hydrate. scispace.comresearchgate.net

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Arene, Succinic Anhydride, AlCl₃ | β-Aroylpropionic acid (γ-keto acid) |

| 2 | Cyclization | γ-keto acid, Hydrazine Hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one |

Hydrohydrazination Techniques in Pyridazinone Formation

Hydrohydrazination has emerged as a significant reaction in heterocyclic chemistry for the formation of the pyridazinone core. researchgate.net This method is characterized by the addition of a hydrazine derivative across a carbon-carbon unsaturation, typically an alkyne or alkene, which leads to a hydrazone intermediate that can subsequently cyclize to form the pyridazinone ring. msu.edu This strategy is often employed in domino or one-pot syntheses, combining the hydrohydrazination step with a condensation reaction to efficiently construct the target molecule. scispace.comscholarsresearchlibrary.com

A notable application of this technique is the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives. Research has demonstrated a one-pot process for synthesizing compounds like 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. scholarsresearchlibrary.comtandfonline.com This reaction involves the interaction of a monosubstituted hydrazine, such as phenylhydrazine, with an unsaturated carboxylic acid, like 4-pentynoic acid. scispace.comscholarsresearchlibrary.com

The mechanism proceeds through the initial hydrohydrazination of the alkyne by the hydrazine, catalyzed by a Lewis acid. scholarsresearchlibrary.com This is followed by an intramolecular cyclization via condensation, which results in the formation of the pyridazinone ring system. scispace.com Zinc chloride (ZnCl₂) has been effectively utilized as a catalyst in these one-pot procedures, facilitating both the hydrohydrazination and the subsequent cyclization and dehydration steps to yield the final product in moderate to good yields. scholarsresearchlibrary.comtandfonline.comsmolecule.com The reaction pathway generally involves the formation of an arylhydrazone intermediate which then undergoes cyclization. scispace.comscholarsresearchlibrary.com

Control over reaction conditions can influence the outcome, with studies indicating a distinction between kinetically favored 5-exo cyclization and thermodynamically favored 6-endo hydrohydrazination pathways in related systems. mdpi.com While first reported as a titanium-catalyzed process for forming hydrazones from hydrazines and alkynes, the application has expanded to include various metals that can promote the reaction. msu.edu

The versatility of the hydrohydrazination approach allows for the use of both terminal and internal alkynes, broadening the scope of accessible pyridazinone derivatives. msu.edu

Table 1: Example of Pyridazinone Synthesis via Domino Hydrohydrazination-Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| Phenylhydrazine | 4-Pentynoic acid | ZnCl₂ | 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 78% | tandfonline.comsmolecule.com |

Reaction Chemistry and Functionalization of 6 Propylpyridazin 3 2h One Systems

Nucleophilic Substitution Reactions of Pyridazinone Derivatives

Nucleophilic substitution is a fundamental reaction for modifying the pyridazinone ring, often involving the displacement of a leaving group, such as a halogen, at various positions. While direct nucleophilic substitution on an unsubstituted pyridazinone ring is challenging, the introduction of activating groups or the use of potent nucleophiles can facilitate these transformations. For instance, in related pyridazinone systems, the displacement of a chlorine atom at the C-3 position by various nucleophiles is a common strategy for introducing diverse functionalities. nih.gov

Electrophilic Aromatic Substitution on Substituted Pyridazinone Rings

The pyridazinone ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the carbonyl group and the nitrogen atoms can deactivate the ring towards electrophilic attack. uoanbar.edu.iq The position of substitution is influenced by the existing substituents on the ring. For 6-propylpyridazin-3(2H)-one, the propyl group at C-6 is an ortho-, para-director, while the lactam moiety can direct incoming electrophiles to specific positions. Common electrophilic substitution reactions include halogenation and nitration, which introduce key functional groups for further synthetic manipulations. wikipedia.org The conditions for these reactions, such as the choice of catalyst and solvent, are critical to achieving the desired regioselectivity and yield.

Oxidation and Reduction Chemistry of the Pyridazinone Core

The pyridazinone core can be subjected to both oxidation and reduction reactions, leading to changes in the aromaticity and oxidation state of the heterocycle. Reduction of the pyridazinone ring can yield dihydropyridazinone or piperidinone derivatives, depending on the reducing agent and reaction conditions. Conversely, oxidation reactions can be employed to introduce hydroxyl groups or to modify substituents on the ring. The C-6 propyl group can also be a site for oxidation, potentially leading to the formation of a ketone or carboxylic acid at the benzylic-like position, although this requires specific reagents to avoid over-oxidation or reaction with the heterocyclic core.

Derivatization at Specific Positions (N-2, C-4, C-5, C-6)

The functionalization of the this compound scaffold can be precisely controlled to target specific positions, enabling the synthesis of a wide array of derivatives.

N-2 Position: The nitrogen atom at the N-2 position of the lactam is a primary site for derivatization. Alkylation, acylation, and arylation reactions are readily achieved under basic conditions, allowing for the introduction of various substituents that can modulate the compound's physicochemical and biological properties. dntb.gov.ua For example, reaction with alkyl halides in the presence of a base such as potassium carbonate is a common method for N-alkylation. princeton.edu

C-4 and C-5 Positions: The C-4 and C-5 positions of the pyridazinone ring are susceptible to functionalization, often following an initial activation step such as halogenation. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl groups at these positions. rsc.orgrsc.org Lithiation followed by quenching with an electrophile also provides a route to C-4 and C-5 substituted derivatives.

C-6 Position: The propyl group at the C-6 position offers opportunities for aliphatic chain modification. Free-radical halogenation, particularly bromination using N-bromosuccinimide (NBS), can selectively introduce a halogen at the benzylic-like position of the propyl group. masterorganicchemistry.comsdu.edu.cn This halogenated intermediate can then undergo nucleophilic substitution to introduce a variety of functional groups.

| Position | Reaction Type | Reagents and Conditions | Product Type |

| N-2 | Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylpyridazinone |

| N-2 | Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acylpyridazinone |

| C-4/C-5 | Halogenation | Halogenating agent (e.g., Br2, NBS) | Halopyridazinone |

| C-4/C-5 | Cross-Coupling | Boronic acid/ester, Pd catalyst, Base | Aryl/Heteroarylpyridazinone |

| C-6 (Propyl) | Bromination | N-Bromosuccinimide (NBS), Radical initiator | 6-(Bromopropyl)pyridazinone |

Heterocyclic Annulation and Fused Ring System Formation (e.g., Pyridazinothiazinone)

The pyridazinone ring can serve as a building block for the construction of more complex fused heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing pyridazinone scaffold, lead to novel chemical entities with potentially enhanced biological activities. A notable example is the synthesis of pyridazinothiazinone derivatives. This can be achieved by reacting a pyridazinone bearing appropriate functional groups, such as a thiol and a carboxylic acid or its derivative, which can then undergo intramolecular cyclization. For instance, a this compound derivative with a mercapto group at C-4 and a carboxylic acid equivalent at C-5 could be a key intermediate for the formation of a fused thiazinone ring. nih.govnih.gov The synthesis of various pyridazino[4,5-d]pyridazine (B3350090) derivatives has also been reported, showcasing the versatility of the pyridazine (B1198779) core in forming fused systems. asianpubs.orgasianpubs.org

Chalcogen Modifications (e.g., Thiocarbonyl Formation via Lawesson's Reagent)

The carbonyl group of the pyridazinone lactam can be converted to a thiocarbonyl group, a transformation that significantly alters the electronic properties and potential biological activity of the molecule. The most common reagent for this thionation reaction is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov The reaction typically involves heating the pyridazinone with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. nih.gov This conversion provides access to 6-propylpyridazine-3(2H)-thione, a valuable intermediate for further synthetic modifications and for exploring structure-activity relationships.

Analytical and Spectroscopic Characterization of 6 Propylpyridazin 3 2h One Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of the bonds. Each type of bond (e.g., C=O, N-H, C-H) vibrates at a characteristic frequency, making the IR spectrum a unique "fingerprint" of the molecule.

For 6-propylpyridazin-3(2H)-one and its derivatives, IR spectroscopy is crucial for confirming the presence of key structural features. The pyridazinone ring and its substituents exhibit several characteristic absorption bands. The lactam moiety, a defining feature of the pyridazinone core, is readily identified by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1640-1680 cm⁻¹. The N-H bond of the lactam also gives rise to a distinct stretching vibration, usually appearing as a broad band around 3200-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the heterocyclic ring are found in the 1610-1450 cm⁻¹ region. Additionally, the aliphatic propyl group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Lactam N-H | Stretch | 3200 - 3100 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

| Lactam C=O | Stretch | 1680 - 1640 |

| Ring C=N | Stretch | ~1600 |

| Ring C=C | Stretch | 1580 - 1450 |

| Aliphatic C-H | Bend | ~1465 and ~1380 |

These values provide a reliable method for the initial identification and confirmation of the synthesis of pyridazinone derivatives. liberty.edumdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy identifies the different types of protons (¹H nuclei) in a molecule, their relative numbers, and their connectivity. For this compound, the spectrum would show distinct signals for the protons on the propyl chain and the pyridazinone ring. The methyl (CH₃) protons of the propyl group typically appear as a triplet around 0.9-1.0 ppm. The methylene (CH₂) group adjacent to the methyl group shows a sextet around 1.6-1.8 ppm, and the methylene group attached to the pyridazinone ring appears as a triplet further downfield, around 2.6-2.8 ppm. The two protons on the pyridazinone ring (H-4 and H-5) appear as doublets in the aromatic region, typically between 6.8 and 7.8 ppm. The N-H proton of the lactam function usually appears as a broad singlet at a much lower field, often above 10 ppm.

¹³C NMR Spectroscopy provides information about the different carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. The carbonyl carbon (C-3) is the most deshielded, appearing around 160-165 ppm. The carbons of the pyridazinone ring (C-4, C-5, and C-6) resonate in the 125-150 ppm range. The carbons of the propyl side chain appear in the upfield region, with the methyl carbon (CH₃) around 13-15 ppm and the methylene carbons (CH₂) between 20 and 40 ppm. nih.govrsc.orgnih.govresearchgate.net

One- and two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to make complete and unambiguous assignments of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | >10.0 (broad singlet) | - |

| C-3 | - | 160 - 165 |

| C-4 / H-4 | ~6.9 (doublet) | ~130 |

| C-5 / H-5 | ~7.7 (doublet) | ~135 |

| C-6 | - | ~145 |

| -CH₂- (attached to ring) | ~2.7 (triplet) | ~35 |

| -CH₂- (middle) | ~1.7 (sextet) | ~22 |

| -CH₃ | ~0.9 (triplet) | ~14 |

Note: These are approximate values based on data for related 6-substituted pyridazinone derivatives. Actual values may vary depending on the solvent and other experimental conditions. nih.govrsc.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of its elemental composition.

In electron impact (EI) mass spectrometry, the molecular ion (M⁺˙) is typically a prominent feature in the spectra of pyridazinone derivatives. The fragmentation of these compounds often involves characteristic losses. A common fragmentation pathway is the loss of N₂, a stable molecule, from the heterocyclic ring. Another typical fragmentation involves the cleavage of the alkyl side chain. For this compound, the loss of an ethyl radical (•CH₂CH₃, 29 mass units) to form a stable cation is a likely fragmentation pathway. researchgate.net The analysis of these fragment ions helps to piece together the structure of the parent molecule. mdpi.comresearchgate.net

Table 3: Expected Key Ions in the Mass Spectrum of this compound (Molecular Weight: 138.17 g/mol )

| Ion | m/z (expected) | Description |

| [M]⁺˙ | 138 | Molecular Ion |

| [M - N₂]⁺˙ | 110 | Loss of nitrogen molecule |

| [M - C₂H₅]⁺ | 109 | Loss of ethyl radical from propyl chain |

| [M - C₃H₇]⁺ | 95 | Loss of propyl radical |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

For a synthesized sample of a this compound derivative, the experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from its proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. For instance, the structures of various novel pyridazinone derivatives have been confirmed in studies where the elemental analysis results were in good agreement with the calculated values. researchgate.netscispace.com

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₀N₂O)

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 60.85% |

| Hydrogen | H | 1.01 | 7.30% |

| Nitrogen | N | 14.01 | 20.27% |

| Oxygen | O | 16.00 | 11.58% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Investigations of 6 Propylpyridazin 3 2h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 6-Propylpyridazin-3(2H)-one. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, DFT methods can determine the electron distribution and molecular orbital energies.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For pyridazinone derivatives, these calculations help in elucidating their inhibition potential for various applications by understanding their electron-donating and accepting capabilities. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated using DFT)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (LUMO-HOMO Gap) | Energy gap indicating chemical reactivity | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.65 eV |

Note: The values in this table are illustrative and represent typical ranges for pyridazinone derivatives based on computational studies.

Molecular Docking Studies in Enzyme and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. wjarr.com This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with more negative scores indicating a more favorable interaction. researchgate.net The results reveal the binding mode, including key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the receptor's active site. researchgate.netresearchgate.net

For this compound, docking studies can be performed against a variety of biological targets to profile its potential therapeutic activities. For instance, pyridazinone derivatives have been docked against enzyme targets for potential anti-inflammatory, antimicrobial, and anticonvulsant activities. wjarr.comresearchgate.netnih.gov Such studies can predict whether this compound or its analogues can effectively bind to a target of interest and guide the design of derivatives with improved affinity and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description | Finding |

|---|---|---|

| Binding Affinity | Estimated free energy of binding (kcal/mol) | -8.5 kcal/mol |

| Hydrogen Bonds | Key H-bond interactions with amino acid residues | Forms H-bonds with the backbone of GLU-102 and the side chain of LYS-54. |

| Hydrophobic Interactions | Key non-polar interactions with amino acid residues | The propyl group fits into a hydrophobic pocket defined by LEU-48, VAL-99, and ILE-150. |

Note: This table presents hypothetical docking results to illustrate the type of data generated from such a study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of molecules with known activities are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov Statistical methods, like Partial Least Squares (PLS), are then used to correlate these fields with the observed biological activities. mdpi.com

For a series of this compound derivatives, a QSAR model could be developed to predict a specific biological activity, for example, inhibition of a particular enzyme. The resulting model provides contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. For example, a map might indicate that adding a bulky, hydrophobic group at a certain position would be beneficial, while a hydrogen bond donor at another position would be detrimental. This information is invaluable for guiding the optimization of lead compounds. nih.gov

Table 3: Statistical Parameters for a Typical 3D-QSAR Model

| Parameter | Description | Illustrative Value |

|---|---|---|

| q² | Cross-validated correlation coefficient (leave-one-out) | 0.65 |

| r² | Non-cross-validated correlation coefficient | 0.92 |

| SEE | Standard Error of Estimate | 0.35 |

| F-statistic | Fischer test value, indicating statistical significance | 120.5 |

Note: These values are representative of a statistically robust and predictive QSAR model.

Computational Approaches to Tautomerism and Isomerism in Pyridazinones

Pyridazinones, including this compound, can exist in different tautomeric forms, most commonly the lactam (keto) and lactim (enol) forms. researchgate.net The equilibrium between these tautomers can be influenced by factors such as the solvent and substitution patterns on the ring. Understanding the predominant tautomeric form is crucial as it affects the molecule's physicochemical properties and its ability to interact with biological targets.

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. researchgate.netnih.gov By calculating the relative energies and thermodynamic parameters of all possible tautomers and isomers, researchers can predict their relative stabilities and populations under different conditions. dnu.dp.ua The calculations can also model the transition states between tautomers to determine the energy barriers for their interconversion. researchgate.netnih.gov Studies on the parent pyridazin-3(2H)-one have shown that the keto form is generally more stable than the enol (pyridazin-3-ol) form. researchgate.netnih.gov The presence of a propyl group at the 6-position is unlikely to alter this fundamental preference but could subtly influence the equilibrium. Solvation models can also be incorporated into these calculations to assess the influence of different solvents on tautomeric stability. nih.gov

Table 4: Calculated Relative Energies of this compound Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

|---|---|---|---|

| Lactam (Keto) | This compound | 0.00 (most stable) | 0.00 (most stable) |

Note: Values are illustrative, based on DFT calculations for the parent pyridazinone system, showing the typical energetic preference for the lactam form.

In Silico Design and Virtual Screening of Pyridazinone Derivatives

In silico design and virtual screening are powerful computational strategies for accelerating the discovery of new bioactive molecules. nih.gov These methods allow for the rapid evaluation of large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target, thereby reducing the time and cost associated with experimental screening. rsc.org

The process often begins with a known active compound or a pharmacophore model derived from a set of active molecules. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model is then used as a 3D query to screen large compound databases. nih.gov

Alternatively, structure-based virtual screening uses molecular docking to screen libraries of compounds against the 3D structure of a target protein. wjarr.com For this compound, this process would involve creating a virtual library of derivatives by computationally modifying its structure (e.g., changing substituents, altering the propyl chain). This library would then be docked into the active site of a target enzyme. The top-scoring compounds, which show the best predicted binding affinities and interaction patterns, are selected for synthesis and experimental testing. nih.gov

Table 5: A Typical Workflow for Virtual Screening of Pyridazinone Derivatives

| Step | Description | Methodology |

|---|---|---|

| 1. Target Selection & Preparation | Identify a biological target and prepare its 3D structure. | Protein Data Bank (PDB) retrieval, removal of water/ligands. |

| 2. Library Generation | Create a virtual library of this compound derivatives. | Combinatorial enumeration of substituents at various positions. |

| 3. High-Throughput Virtual Screening (HTVS) | Rapidly dock the entire library to filter out non-binders. | Docking with a fast but less accurate scoring function. |

| 4. Refined Docking | Re-dock the top hits from HTVS with higher precision. | Docking with a more accurate scoring function (e.g., SP or XP mode). |

| 5. Post-processing & Hit Selection | Analyze binding modes and filter based on ADME properties. | Visual inspection of poses, calculation of drug-likeness properties. |

Structure Activity Relationship Sar Studies and Mechanistic Insights for 6 Propylpyridazin 3 2h One Analogs

Influence of Substituent Variation on Biological Mechanisms

Effects of N-2 Alkyl Chains, including the Propyl Moiety, on Mechanistic Activity

The substituent at the N-2 position of the pyridazinone ring plays a pivotal role in modulating the biological activity of these compounds. The introduction of an acetamide (B32628) side chain at this position has been shown to enhance both analgesic and anti-inflammatory properties. sarpublication.com In the context of phosphodiesterase 4 (PDE4) inhibition, the nature of the N-2 substituent is critical for affinity. Studies on pyridazinone-based PDE4 inhibitors have revealed that a hydrogen bond donor function at the N-2 position is optimal for PDE4B affinity. nih.gov Conversely, increasing the hydrophobic character by introducing a benzyl (B1604629) group at this position can slightly decrease the inhibitory effect, suggesting that a balance of hydrophobicity and hydrogen bonding capability is crucial for potent inhibition. nih.gov

Further research has demonstrated that substitution at the 2-position of the pyridazinone ring can significantly increase vasodilatory potential. sarpublication.com For instance, the introduction of arylpiperazinyl alkyl chains at the N-2 position has yielded compounds with potent analgesic effects. sarpublication.com

| N-2 Substituent | Observed Effect on Mechanistic Activity | Target/Activity |

| Acetamide side chain | Enhanced analgesic and anti-inflammatory action | Analgesic/Anti-inflammatory |

| Hydrogen (H) | Optimal for PDE4B affinity (hydrogen bond donor) | PDE4B Inhibition |

| Benzyl (Bn) | Slightly decreased inhibitory effect on PDE4B | PDE4B Inhibition |

| Arylpiperazinyl alkyl chain | Potent analgesic effects | Analgesic |

| 4-fluorophenyl | Increased vasodilatory potential | Vasodilation |

Impact of Substituents at C-4, C-5, and C-6 Positions on Mechanistic Pathways

Modifications at the C-4, C-5, and C-6 positions of the pyridazinone ring have a profound impact on the mechanistic pathways of these analogs. The introduction of a 4-amino group has been associated with a significant increase in antinociceptive potency. sarpublication.com

The C-6 position is a common site for substitution, often with aryl or heteroaryl rings, which significantly influences the compound's biological profile. For example, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been investigated as cardiotonic agents. sarpublication.com The presence of a morpholine (B109124) moiety at the C-6 position has been identified in potent anticancer agents targeting cyclin-dependent kinase 2 (CDK2). nih.gov Furthermore, the nature of the substituent at the C-6 position can also dictate the anti-inflammatory properties of the compound. sarpublication.com

| Position | Substituent | Observed Effect on Mechanistic Pathways |

| C-4 | Amino group | Increased antinociceptive potency |

| C-6 | Phenyl group | Cardiotonic activity |

| C-6 | Morpholine moiety | Potent anticancer activity (CDK2 inhibition) |

| C-6 | Heterocyclic rings | Modulated anti-inflammatory properties |

Role of Aromatic and Heteroaromatic Ring Substitutions in Modulating Mechanistic Outcomes

The incorporation of aromatic and heteroaromatic rings, particularly at the C-6 position, is a key strategy in the design of pyridazinone-based therapeutic agents. The nature and substitution pattern of these rings can dramatically alter the mechanistic outcome. For instance, in a series of MAO-B inhibitors, a para-chloro substituent on a phenyl ring was found to significantly increase inhibitory activity. nih.gov Similarly, for antitumor activity, the presence of electron-withdrawing groups on terminal phenyl rings has been shown to be beneficial. researchgate.net

In the context of vasorelaxant activity, the introduction of a 4-fluorophenyl group at the N-2 position of 6-fluoroarylpyridazinones resulted in compounds with potent activity. nih.gov The hybridization of the pyridazine (B1198779) ring with a 4-fluorophenyl group has also been explored in the design of JNK1 inhibitors, highlighting the importance of this specific aromatic substitution for targeting this kinase. acs.org

| Position of Aromatic/Heteroaromatic Ring | Substituent on the Ring | Modulated Mechanistic Outcome | Target/Activity |

| C-6 (Phenyl ring) | para-Chloro | Increased inhibitory activity | MAO-B Inhibition |

| Terminal Phenyl rings | Electron-withdrawing groups | Enhanced antitumor activity | Anticancer |

| N-2 (Phenyl ring) | 4-Fluoro | Potent vasorelaxant activity | Vasodilation |

| N/A | 4-Fluorophenyl group | High JNK1 inhibitory activity | JNK1 Inhibition |

Steric and Electronic Effects on Ligand-Target Interactions

The interaction between a pyridazinone analog and its biological target is governed by a combination of steric and electronic factors. Steric bulk at the C-3 and C-6 positions of the pyridazine ring can significantly influence these interactions. nih.gov The size and shape of the substituents at these positions can either promote or hinder the optimal binding of the ligand to the active site of the target protein. For instance, excessive steric hindrance may prevent the molecule from fitting into a narrow binding pocket, thereby reducing its activity.

Electronic effects, such as the electron-donating or electron-withdrawing nature of the substituents, also play a crucial role. These effects can modulate the electron density of the pyridazinone ring system, influencing its ability to form hydrogen bonds, pi-pi stacking interactions, and other non-covalent interactions with the amino acid residues of the target protein. nih.gov The interplay between steric and electronic effects is therefore a key determinant of the binding affinity and selectivity of pyridazinone-based ligands.

Elucidation of Molecular Determinants for Specific Mechanistic Pathways

Research into pyridazinone analogs has led to the identification of several key molecular determinants that are responsible for their specific mechanistic pathways. These compounds are known to target a variety of enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and N-formyl peptide receptors (FPRs). nih.gov

For instance, certain vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. sarpublication.com The anti-inflammatory properties of many pyridazinone derivatives are attributed to their ability to inhibit this enzyme. nih.gov

In the case of PDE4 inhibitors, a hydrogen bond donor at the N-2 position has been identified as a crucial molecular determinant for potent inhibitory activity. nih.gov Furthermore, the planarity of the pyridazinone scaffold appears to allow for better interactions within the hydrophobic active site of the enzyme. nih.gov

The pyridazinone core has also been utilized in the development of anticancer agents targeting various kinases. For example, 3,6-disubstituted pyridazines have been developed as potent CDK2 inhibitors. nih.gov In another study, the hybridization of a pyridazine ring with a 4-fluorophenyl group was a key design element for targeting JNK1. acs.org For B-Raf inhibition, the structure-activity relationship revealed the importance of a thiourea (B124793) linker for affinity. nih.gov These findings highlight the adaptability of the pyridazinone scaffold for targeting specific kinases by incorporating appropriate molecular determinants.

| Target | Molecular Determinants for Activity |

| COX-2 | Vicinal disubstitution on the pyridazinone ring |

| PDE4B | Hydrogen bond donor at N-2; Planar pyridazinone scaffold |

| CDK2 | 3,6-disubstitution on the pyridazine ring |

| JNK1 | Hybridization with a 4-fluorophenyl group |

| B-Raf | Presence of a thiourea linker |

Mechanistic Biological Activities of 6 Propylpyridazin 3 2h One Derivatives

Enzymatic Inhibition Mechanisms

Derivatives of 6-propylpyridazin-3(2H)-one have been shown to inhibit a variety of enzymes, playing a crucial role in different physiological pathways. The following sections detail the mechanisms of inhibition for several key enzymes.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. nih.govmdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects due to the inhibition of COX-1's protective actions in the stomach. nih.govnih.gov Consequently, the development of selective COX-2 inhibitors has been a major therapeutic goal.

Pyridazinone derivatives have emerged as a promising class of selective COX-2 inhibitors. nih.govresearchgate.net Their mechanism of action involves fitting into the active site of the COX-2 enzyme, which is slightly larger and has a side pocket not present in the COX-1 active site. This structural difference allows for the design of molecules that can selectively bind to and inhibit COX-2. mdpi.com

Several studies have synthesized and evaluated various 6-substituted pyridazin-3(2H)-one derivatives for their COX inhibitory activity. For instance, certain new pyrazole–pyridazine (B1198779) hybrids have demonstrated notable selective COX-2 inhibitory activities with only mild COX-1 inhibition. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the COX-2 active site, confirming their inhibitory potential.

The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected this compound derivatives and reference compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 5f | >100 | 1.50 | >66.67 |

| 6e | >100 | 2.51 | >39.84 |

| 6f | >100 | 1.15 | >86.96 |

| Celecoxib | 5.42 | 2.16 | 2.51 |

| 4a | - | 17.45 nM | - |

| 4b | - | 17.40 nM | - |

| 5a | - | 16.76 nM | - |

| 10 | - | 17.15 nM | - |

| Celecoxib (2) | - | 17.79 nM | - |

Data sourced from multiple studies. nih.govnih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.comresearchgate.net PDE3, in particular, is a cGMP-inhibited phosphodiesterase. samipubco.com Inhibition of PDE3 leads to an increase in intracellular cAMP levels. wikipedia.orgnih.gov In cardiac muscle, this increase in cAMP activates protein kinases, which in turn phosphorylate and activate calcium channels, leading to an increased influx of calcium and a positive inotropic (contractility-enhancing) effect. wikipedia.org

Certain pyridazine derivatives have been identified as inhibitors of PDE3. samipubco.com The mechanism of these compounds involves blocking the active site of the PDE3 enzyme, thereby preventing the hydrolysis of cAMP. Structure-activity relationship studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity, with an unsubstituted nitrogen atom being preferable. nih.gov These findings have paved the way for the development of dual PDE3/PDE4 inhibitors derived from the non-selective PDE inhibitor ibudilast. nih.gov

Clinically, selective PDE3 inhibitors are used in the treatment of acute heart failure and intermittent claudication. samipubco.comwikipedia.org

Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is predominantly expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammatory responses. nih.gov FABP4 binds to and transports fatty acids within the cell. Inhibition of FABP4 has emerged as a potential therapeutic strategy for metabolic diseases and atherosclerosis. nih.gov

Recently, a new class of FABP4 inhibitors based on the pyridazin-3(2H)-one scaffold has been identified through computational approaches. mdpi.comresearchgate.net The mechanism of these inhibitors involves their interaction with the fatty acid-binding pocket located in the interior of the FABP4 protein, thereby preventing the binding of endogenous fatty acids. nih.gov

A two-step computational approach led to the identification of pyridazinone-based FABP4 inhibitors with IC50 values ranging from 2.97 to 23.18 µM. mdpi.comresearchgate.net Further optimization of a 4-amino-pyridazin-3(2H)-one scaffold resulted in a potent analog with an IC50 of 1.57 µM. researchgate.net

The table below shows the FABP4 inhibitory activity of selected pyridazinone-based compounds.

| Compound | FABP4 IC50 (µM) |

| Arachidonic acid (Reference) | 3.42 ± 0.54 |

| 14e | 1.57 |

Data sourced from multiple studies. mdpi.comresearchgate.netresearchgate.net

The Angiotensin-Converting Enzyme (ACE) is a key component of the renin-angiotensin system (RAS), which regulates blood pressure. biotech-asia.orgmdpi.com ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin. nih.govnih.gov Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension and heart failure. mdpi.com

Certain 4-benzylidene-2-substitutedbenzoyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have been investigated for their ACE inhibitory activity. biotech-asia.org Molecular docking studies have been employed to understand the interaction of these compounds with the active site of the ACE enzyme. The mechanism of inhibition involves the binding of the pyridazinone derivative to the active site of ACE, preventing it from converting angiotensin I. biotech-asia.orgmdpi.com

In one study, a series of these compounds were synthesized, and the most active compound (3a) was identified through molecular modeling. biotech-asia.org In vitro enzymatic assays confirmed its ACE inhibitory activity with an IC50 value of 4.40 µg/mL, compared to the standard drug Lisinopril with an IC50 of 0.99 µg/mL. biotech-asia.org

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft and is a primary therapeutic approach for Alzheimer's disease. nih.gov

Several 6-substituted-3(2H)-pyridazinone derivatives have been synthesized and evaluated as inhibitors of both AChE and BuChE. mdpi.com Some of these compounds have been designed as dual inhibitors, targeting both enzymes. mdpi.com The mechanism of action for some of these derivatives involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme simultaneously, as revealed by docking studies. nih.gov

A series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were synthesized and showed significant AChE inhibitory activity, with Ki values in the range of 0.56±0.15 to 4.12±1.42 μM. researchgate.net One compound, 5h, demonstrated the highest AChE inhibitory activity, comparable to the reference drug tacrine. researchgate.net

| Compound | AChE Ki (µM) |

| 5h | 0.56 ± 0.15 |

| Tacrine (Reference) | 0.56 ± 0.15 |

Data sourced from a study by Uysal et al. researchgate.net

Receptor Agonism/Antagonism Mechanisms

In addition to enzymatic inhibition, derivatives of this compound also exhibit activity through direct interaction with cellular receptors, acting as either agonists or antagonists.

A series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives have been identified as novel small-molecule agonists for formyl peptide receptors (FPRs), specifically FPR1 and FPR-like 1 (FPRL1). nih.gov These receptors are involved in the innate immune response. The agonistic activity of these compounds was demonstrated by their ability to induce intracellular calcium mobilization and chemotaxis in human neutrophils. nih.gov Structure-activity relationship studies indicated that a methyl group at position 6, a methoxy (B1213986) benzyl (B1604629) group at position 4, and an acetamide (B32628) side chain at position 2 are crucial for this activity. nih.gov

Furthermore, pyridazin-3-one derivatives have been developed as potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonists/antagonists. researchgate.netnih.gov The H3 receptor is primarily expressed in the central nervous system and plays a role in regulating the release of various neurotransmitters. Inverse agonism at the H3 receptor can enhance cognitive function. One such compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (irdabisant), was identified as a lead candidate with high affinity for human H3 receptors (Ki = 2.0 nM). researchgate.net

Formyl Peptide Receptor (FPR1, FPR2, FPR3) Agonism Mechanisms

Derivatives of pyridazin-3(2H)-one have been identified as agonists for the formyl peptide receptor (FPR) family, which includes FPR1, FPR2, and FPR3. These G-protein-coupled receptors are crucial in modulating inflammatory responses. The agonistic activity of these derivatives is largely dependent on their chemical structure, leading to either selective or mixed agonism across the FPR isoforms.

Key structural features for potent agonism include a pyridazin-3(2H)-one scaffold, often with a methyl group at the 6-position and a substituted benzyl group at the 4-position. A critical component for activity is an acetamide side chain at the N-2 position, typically with a terminal aryl group. The nature and position of substituents on this terminal aryl group can significantly influence the potency and selectivity of the compounds. For instance, the presence of lipophilic and/or electronegative substituents in the para position of the terminal aryl ring is crucial for activity.

The mechanism of action for these agonists involves binding to the FPRs, which are linked to inhibitory G-proteins (Gi). This binding event initiates a cascade of intracellular signaling, including a transient increase in intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinase (ERK). These signaling events ultimately lead to cellular responses such as chemotaxis, particularly of neutrophils.

Research has identified several potent pyridazinone-based FPR agonists. For example, certain 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones have been characterized as potent mixed FPR1/FPRL1 (FPR2) agonists, while others have shown specificity for FPRL1. Some derivatives act as mixed agonists for all three isoforms (FPR1, FPR2, and FPR3), while others exhibit a preference for a single isoform. The binding of these agonists to FPRs can trigger pro-resolving pathways, which are essential for the resolution of inflammation. The nature of the ligand can determine the downstream effect, with some agonists promoting anti-inflammatory responses.

Table 1: Examples of this compound Derivatives and their FPR Agonism

| Compound | Target Receptor(s) | Potency (EC50) | Type of Agonist |

|---|---|---|---|

| Derivative A | FPR1/FPR2 | Sub-micromolar | Mixed Agonist |

| Derivative B | FPR2 | Nanomolar | Selective Agonist |

| Derivative C | FPR1/FPR2/FPR3 | Micromolar | Pan-Agonist |

Renin-Angiotensin-Aldosterone System Modulation Mechanisms

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. Certain pyridazinone derivatives have been investigated for their potential to modulate this system, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a key role in the RAAS by converting angiotensin I to the potent vasoconstrictor angiotensin II.

The mechanism of action of these pyridazinone derivatives as ACE inhibitors involves their interaction with the active site of the enzyme. By binding to ACE, they prevent the conversion of angiotensin I, leading to reduced levels of angiotensin II. This, in turn, results in vasodilation and a decrease in blood pressure. The antihypertensive effect of these compounds is directly linked to their ACE inhibitory activity.

Molecular docking studies have been employed to understand the binding interactions between pyridazinone derivatives and the human ACE. These studies help in identifying the key structural features required for potent inhibition. For instance, the incorporation of free amino and carboxylic acid groups into the pyridazinone structure has been suggested to enhance ACE inhibitory activity.

One study identified a specific pyridazinone derivative as a potent ACE inhibitor with an IC50 value of 5.78 μg/mL, although this was less potent than the standard drug Lisinopril (IC50 of 0.85 μg/mL). orientjchem.org This indicates that while the pyridazinone scaffold can serve as a basis for ACE inhibitors, further structural optimization is necessary to achieve potencies comparable to established drugs. orientjchem.org

Mechanisms of Cellular Cytotoxicity

Dihydrofolate Reductase Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a key target for anticancer and antimicrobial therapies. nih.gov Inhibition of DHFR leads to a depletion of tetrahydrofolate, which is essential for the synthesis of thymidylate and purines, thereby disrupting DNA synthesis and halting cell growth. nih.gov

Certain derivatives of pyridazinone have been explored as DHFR inhibitors. The mechanism of action for these compounds involves binding to the active site of the DHFR enzyme, often as structural analogues of the natural substrate, dihydrofolate. wikipedia.org This competitive inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to the downstream effects on nucleotide synthesis and cell proliferation.

A specific scaffold, imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinone, which is a tricyclic pyridazinone derivative, has been identified as a new class of DHFR inhibitors. nih.govresearchgate.net Molecular modeling studies have been instrumental in understanding the binding interactions of these compounds with the DHFR active site, revealing key interactions with amino acid residues that are crucial for their inhibitory activity. The development of these pyridazinone-based DHFR inhibitors represents a promising avenue for the discovery of novel antifolate agents.

B-RAF and FER Tyrosine Kinase Inhibition Mechanisms

B-RAF Kinase Inhibition:

B-RAF is a serine/threonine-protein kinase that plays a central role in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. Mutations in the B-RAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell proliferation.

Pyridopyridazinone derivatives have been developed as pan-RAF kinase inhibitors. nih.gov The mechanism of these inhibitors can be classified based on their binding mode to the kinase. Type II inhibitors, for example, bind to the inactive conformation of the kinase, preventing its activation. nih.gov This mode of inhibition can be effective against certain resistance mechanisms that arise with other types of inhibitors. By targeting B-RAF, these compounds can block the downstream signaling cascade, leading to an inhibition of cancer cell growth. Combination therapies, such as the co-administration of a RAF inhibitor and a MEK inhibitor, have shown synergistic effects in suppressing the MAPK pathway. nih.gov

FER Tyrosine Kinase Inhibition:

FER is a non-receptor tyrosine kinase that is involved in cell migration, adhesion, and metastasis. High expression of FER has been linked to a poor prognosis in several cancers, making it an attractive target for anticancer therapy.

Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER kinase. nih.gov The mechanism of inhibition involves the binding of these compounds to the ATP-binding site of the FER kinase domain. This was elucidated through high-throughput screening and subsequent structural modifications based on X-ray crystallography with a surrogate kinase, FES. nih.govaminer.org By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that promote cancer cell proliferation and invasion. nih.gov Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these pyrido-pyridazinone inhibitors, leading to the identification of compounds with significant in vivo antitumor efficacy. nih.gov

Bruton Tyrosine Kinase Inhibition Mechanisms

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, activation, and proliferation. It is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

A novel class of potent and irreversible BTK inhibitors based on a pyrazolo[3,4-d]pyridazinone scaffold has been developed. nih.gov The mechanism of action of these inhibitors is covalent and irreversible binding to a specific cysteine residue (Cys481) in the active site of the BTK enzyme. nih.gov This covalent bond is formed through a Michael addition reaction between the cysteine residue and an acrylamide (B121943) group present on the inhibitor.

The binding of these pyrazolo[3,4-d]pyridazinone derivatives to Cys481 effectively blocks the ATP-binding site, preventing the kinase from carrying out its normal function of phosphorylating downstream substrates. This leads to the disruption of the BCR signaling pathway and subsequent inhibition of B-cell proliferation and survival. The irreversible nature of the binding provides a prolonged duration of action. Molecular modeling has shown that an additional hydrogen bond interaction between the NH group of the pyridazinone ring and the carbonyl group of Met477 in the BTK active site is critical for maintaining high inhibitory activity. nih.gov

Fibroblast Growth Factor Receptor Inhibition Mechanisms

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is implicated in the development of various cancers.

Pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent and covalent inhibitors of FGFRs. researchgate.netacs.org The mechanism of inhibition involves the covalent binding of these compounds to a cysteine residue located in the P-loop of the FGFR kinase domain. nih.gov This covalent interaction is typically achieved through an acrylamide moiety on the inhibitor, which acts as a Michael acceptor.

The binding of these pyrazolo[3,4-d]pyridazinone derivatives to the FGFR kinase domain occurs in the ATP-binding pocket. X-ray co-crystallography studies have revealed key interactions: the pyridazinone moiety forms hydrogen bonds with residues in the hinge region (e.g., Ala564 and Glu562), while other parts of the molecule occupy hydrophobic pockets. researchgate.net By covalently modifying the cysteine residue and occupying the ATP-binding site, these inhibitors irreversibly block the kinase activity of FGFR, thereby inhibiting the downstream signaling pathways that drive tumor growth and proliferation. researchgate.net The covalent nature of this inhibition can lead to increased potency and a longer duration of action. tandfonline.com

PARP Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. nih.gov The inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which, upon encountering the replication fork, result in the formation of double-strand breaks. mdpi.com In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent cell death, a concept known as synthetic lethality. nih.govnih.gov

Derivatives of 6-substituted-pyridazin-3(2H)-one have been investigated as potent PARP-1 inhibitors. For instance, an extensive structure-activity relationship (SAR) study on 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-one derivatives led to the identification of potent PARP-1 inhibitors. These compounds have demonstrated the ability to inhibit the proliferation of BRCA-1 deficient cancer cells at low nanomolar concentrations, showing over 100-fold selectivity compared to their wild-type counterparts. researchgate.net The mechanism of these pyridazinone derivatives involves competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic site of the PARP enzyme. nih.govnih.gov This competition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins. researchgate.net Furthermore, some PARP inhibitors also function by "trapping" the PARP enzyme on the damaged DNA, which further obstructs the DNA repair process. nih.gov

| Compound Series | Mechanism of Action | Cellular Effect |

| 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones | Competitive inhibition of PARP-1 at the NAD+ binding site. nih.govresearchgate.net | Inhibition of proliferation in BRCA-1 deficient cancer cells. researchgate.net |

Tubulin Polymerization Inhibition Mechanisms

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. mdpi.com The disruption of microtubule dynamics is a well-established strategy in cancer therapy. mdpi.com Certain pyridazin-3(2H)-one derivatives have been identified as inhibitors of tubulin polymerization. nih.gov

The proposed mechanism for these compounds involves binding to the β-subunit of tubulin. nih.gov This interaction disrupts the formation of microtubules, leading to a cascade of cellular events. A study on new pyrrol-2(3H)-ones and pyridazin-3(2H)-ones revealed that some of these compounds exhibit significant cytotoxic activity against various cancer cell lines. nih.gov Molecular modeling studies have indicated that these target compounds show good binding affinity to the β-subunit of tubulin. nih.gov The inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and can ultimately induce apoptosis. nih.govmdpi.com For example, immunofluorescence studies have shown that treatment with certain pyridazinone derivatives leads to a pronounced inhibitory effect on the cellular localization of tubulin. nih.gov

| Compound Class | Binding Site | Cellular Consequences |

| Pyridazin-3(2H)-one derivatives | β-subunit of tubulin nih.gov | Disruption of microtubule formation, G2/M cell cycle arrest, apoptosis. nih.govnih.gov |

Mechanisms of Vasodilatory Action

Pyridazin-3(2H)-one derivatives have also demonstrated potential as vasodilatory agents, which are crucial in the management of cardiovascular diseases such as hypertension. nih.gov The vasodilatory effect of these compounds is primarily achieved through their action on the vascular smooth muscle and the endothelium. mdpi.com

Several mechanisms have been proposed for the vasodilatory action of pyridazinone derivatives. One key pathway involves the modulation of intracellular calcium levels. A decrease in intracellular Ca2+ concentration in vascular smooth muscle cells leads to relaxation and vasodilation. mdpi.com Another important mechanism is the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. mdpi.com Endothelial cells produce NO, which diffuses to the smooth muscle cells and activates guanylate cyclase, leading to an increase in cGMP levels and subsequent vasodilation. mdpi.com Some 6-phenyl-3-pyridazinone based derivatives have been synthesized and screened for their vasorelaxant activity, with some compounds showing potent activity with EC50 values in the micromolar range. nih.gov The structural features of these pyridazinone derivatives allow for modifications that can enhance their vasodilatory effects, making them promising candidates for the development of new antihypertensive drugs. nih.gov

| Compound Series | Proposed Mechanism | Physiological Effect |

| 6-phenyl-3-pyridazinone derivatives | Modulation of intracellular Ca2+ levels, Activation of NO/cGMP pathway. nih.govmdpi.com | Relaxation of vascular smooth muscle, vasodilation. nih.gov |

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)